molecular formula C2H2K2NO4+ B12341213 Dipotassium2-nitroacetate

Dipotassium2-nitroacetate

Cat. No.: B12341213
M. Wt: 182.24 g/mol
InChI Key: MYCSNQMBYYTIND-UHFFFAOYSA-M
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Description

Dipotassium2-nitroacetate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an acetate moiety, with two potassium ions balancing the charge

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium2-nitroacetate can be synthesized through the dimerization of nitromethane. The reaction involves the formation of a dipotassium nitronate salt, which is then converted to this compound. The reaction conditions typically include the use of a base, such as potassium hydroxide, to facilitate the dimerization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dipotassium2-nitroacetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form amines or other reduced products.

    Substitution: The acetate moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Dipotassium2-nitroacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitro compounds and their derivatives.

    Biology: The compound’s nitro group can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dipotassium2-nitroacetate involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Potassium nitroacetate
  • Sodium nitroacetate
  • Calcium nitroacetate

Uniqueness

Dipotassium2-nitroacetate is unique due to its specific chemical structure and the presence of two potassium ions This gives it distinct properties compared to other nitroacetate salts, such as different solubility and reactivity profiles

Properties

Molecular Formula

C2H2K2NO4+

Molecular Weight

182.24 g/mol

IUPAC Name

dipotassium;2-nitroacetate

InChI

InChI=1S/C2H3NO4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5);;/q;2*+1/p-1

InChI Key

MYCSNQMBYYTIND-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])[N+](=O)[O-].[K+].[K+]

Origin of Product

United States

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